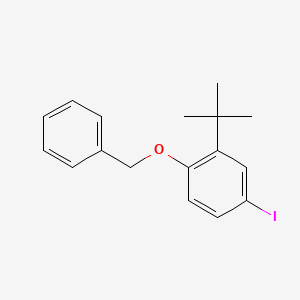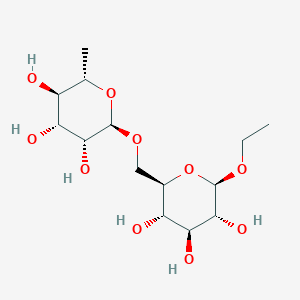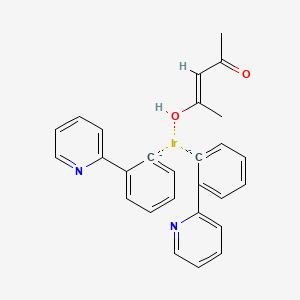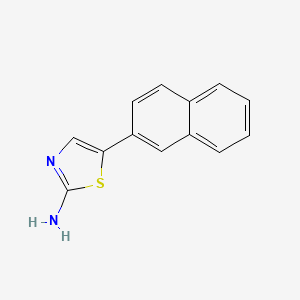
3',4'-Difluoro-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Difluoro-2-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached to the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products like carboxylic acids or aldehydes.
Reduction: Reduced biphenyl derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atoms can enhance binding affinity and selectivity in drug design .
Medicine: The compound is explored for its potential use in medicinal chemistry. Fluorinated biphenyl derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used in the production of liquid crystals for display technologies. Its unique properties contribute to the performance and stability of liquid crystal displays .
Mecanismo De Acción
The mechanism by which 3’,4’-Difluoro-2-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, leading to increased potency and selectivity .
Comparación Con Compuestos Similares
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-1,1’-biphenyl
- 4’-Difluoro-2-methyl-1,1’-biphenyl
Uniqueness: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine atoms and methyl group. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated biphenyl derivatives .
Propiedades
Fórmula molecular |
C13H10F2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
1,2-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |
Clave InChI |
LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)


![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)



![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)





![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
